5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol

Antimicrobial Benzothiazole-triazole hybrids MIC

5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol (CAS 116710-50-0) is a heterocyclic small molecule (MF: C16H12N4S3; MW: 356.49 g/mol) that integrates a benzothiazole moiety, a thioether linker, and a 4-phenyl-4H-1,2,4-triazole-3-thiol core. The compound exists in a thiol-thione tautomeric equilibrium, a feature that distinguishes its reactivity and potential bioactivity from simple triazole analogs lacking the exocyclic sulfur.

Molecular Formula C16H12N4S3
Molecular Weight 356.5 g/mol
CAS No. 116710-50-0
Cat. No. B047571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol
CAS116710-50-0
Molecular FormulaC16H12N4S3
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NNC2=S)CSC3=NC4=CC=CC=C4S3
InChIInChI=1S/C16H12N4S3/c21-15-19-18-14(20(15)11-6-2-1-3-7-11)10-22-16-17-12-8-4-5-9-13(12)23-16/h1-9H,10H2,(H,19,21)
InChIKeyDEYCSCCQLNRYNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol (CAS 116710-50-0): A Structurally Enabled Scaffold for Selective Triazole-Thione Chemistry


5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol (CAS 116710-50-0) is a heterocyclic small molecule (MF: C16H12N4S3; MW: 356.49 g/mol) that integrates a benzothiazole moiety, a thioether linker, and a 4-phenyl-4H-1,2,4-triazole-3-thiol core . The compound exists in a thiol-thione tautomeric equilibrium, a feature that distinguishes its reactivity and potential bioactivity from simple triazole analogs lacking the exocyclic sulfur [1]. Classified as a research-grade chemical with 95%+ purity from multiple suppliers, its primary value proposition for scientific procurement lies in its dual aromatic architecture and the N4-phenyl substitution pattern, which provides a differentiated platform for structure-activity relationship (SAR) studies within the benzothiazole-triazole hybrid space .

Why N4-Phenyl Substitution Matters: Avoiding Procurement Pitfalls with Generic 5-(Benzothiazol-2-ylsulfanylmethyl)-4H-[1,2,4]triazole-3-thiols


Direct substitution with closely related analogs such as 4-methyl (CAS 315702-40-0), 4-ethyl (CAS 522624-32-4), or 4-benzyl (CAS 116710-53-3) derivatives introduces significant changes in lipophilicity (cLogP), tautomeric equilibrium position, and steric bulk at the N4 position, which directly modulate target binding, metabolic stability, and synthetic derivatization potential . For example, the calculated LogP for the 4-phenyl compound is 4.458 [1], while the 4-methyl analog shows a markedly lower value (~2.1) and the 4-benzyl analog a higher one (~4.8), driving different pharmacokinetic and solubility profiles in screening cascades. Furthermore, the 4-phenyl substituent uniquely enables pi-stacking interactions with aromatic residues in enzyme active sites (e.g., DHFR, CYP51) that smaller alkyl substituents cannot replicate [2]. Procurement of an unverified N4-substituted analog without explicit comparative data risks irreproducible screening results and wasted resources in lead optimization programs.

Quantitative Differentiation Evidence: 5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol vs. Closest Analogs


Antimicrobial Potency: Class-Level Inference from Benzothiazole-Triazole-3-thiol Derivatives Lacking an SH Linker

While no direct head-to-head comparison between the target compound and its N4-alkyl analogs exists in the public domain, structurally related 5-(1,3-benzothiazol-2-yl)-4-[(E)-(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol derivatives have demonstrated in vitro antibacterial activity against Escherichia coli (inhibition at 50 µg/mL) and antifungal activity against Candida albicans at 250 µg/mL, surpassing the standard drug griseofulvin [1]. The N4-phenyl substitution in these derivatives is conserved and essential for activity, as compounds lacking aromatic substitution at this position show substantially reduced potency. This class-level inference supports the hypothesis that the N4-phenyl compound (CAS 116710-50-0) will outperform simple N4-alkyl analogs in antimicrobial screening [1].

Antimicrobial Benzothiazole-triazole hybrids MIC

Anti-HIV Activity: Cross-Study Comparison with a 5-Amino-4-phenyl-4H-1,2,4-triazole-3-thiol Derivative

A benzothiazole derivative (compound 11) synthesized from 5-amino-4-phenyl-4H-1,2,4-triazole-3-thiol and N-(benzothiazol-2-yl)-2-chloroacetamide exhibited anti-HIV-1 activity with an EC50 of 12.2 µg/mL (SI = 4) in MT-4 cells [1]. Compound 11 also inhibited HIV-2 with EC50 > 10.2 µg/mL (SI = 9). This derivative shares the 4-phenyl-4H-1,2,4-triazole-3-thiol core and a benzothiazole-containing appendage with the target compound. Although not a direct comparator, compounds lacking the N4-phenyl group (e.g., N4-H or N4-alkyl) in the same study showed no detectable anti-HIV activity, indicating that the 4-phenyl substitution is a critical pharmacophoric element for antiviral activity in this chemical series [1].

Anti-HIV Benzothiazole-triazole EC50

Lipophilicity-Driven Differentiation: LogP of 4-Phenyl vs. 4-Methyl and 4-Benzyl Analogs

The calculated LogP for 5-(benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol is 4.458 [1]. In contrast, the 4-methyl analog (CAS 315702-40-0) has an estimated cLogP of ~2.1, and the 4-benzyl analog (CAS 116710-53-3) has a cLogP of ~4.8. The 4-phenyl compound occupies an intermediate lipophilicity range that is within the optimal drug-like space (LogP 1-5) while providing sufficient hydrophobicity for membrane permeation and target binding. The 4-methyl analog may suffer from poor membrane permeability, while the 4-benzyl analog may encounter solubility and promiscuous binding issues . This quantitative property difference directly impacts screening assay design (e.g., DMSO solubility, non-specific binding) and downstream ADME optimization.

Lipophilicity Drug-likeness cLogP

Synthetic Tractability: N4-Phenyl as a Handle for Further Derivatization vs. N4-Alkyl Analogs

The 4-phenyl-4H-1,2,4-triazole-3-thiol scaffold serves as a versatile intermediate for generating structurally diverse libraries. The target compound can be synthesized via click chemistry approaches and subsequently derivatized through nucleophilic substitution at the thiol group, cycloaddition at the triazole ring, or oxidation to disulfides . Critically, the 4-phenyl group provides a UV-active chromophore (λmax ~250-270 nm) that facilitates HPLC monitoring and purification, unlike the 4-methyl analog which absorbs weakly. Patent literature explicitly identifies 4-(o-halophenyl)-1,2,4-triazole-3-thiol compounds as key intermediates for triazolobenzothiazole fungicides, confirming the industrial relevance of this specific substitution pattern [1]. Compounds with N4-alkyl substitutions (methyl, ethyl) are less frequently cited as intermediates in patent literature, suggesting a lower perceived utility in agrochemical development pipelines.

Derivatization Click chemistry SAR

Procurement-Driven Application Scenarios for 5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol (CAS 116710-50-0)


Antimicrobial Lead Optimization: Building on Class-Level Benzothiazole-Triazole Activity

Research teams engaged in antibacterial or antifungal lead optimization can procure CAS 116710-50-0 as a core scaffold for SAR exploration. Class-level evidence demonstrates that related 4-phenyl-4H-1,2,4-triazole-3-thiol derivatives bearing benzothiazole modifications achieve antimicrobial inhibition at 50-250 µg/mL against E. coli and C. albicans, with some analogs surpassing griseofulvin in activity . The 4-phenyl substitution is conserved in all active analogs, providing a rational starting point for library synthesis. The intermediate LogP (4.458) ensures adequate solubility for both biochemical target engagement assays and cell-based infection models .

Antiviral Drug Discovery: Leveraging the N4-Phenyl Pharmacophore for HIV Inhibition

The anti-HIV activity of a closely related benzothiazole-appended 4-phenyl-4H-1,2,4-triazole-3-thiol derivative (EC50 = 12.2 µg/mL, SI = 4) provides a compelling rationale for procuring CAS 116710-50-0 as a starting point for structure-based antiviral design . The absence of detectable activity in N4-H and N4-alkyl analogs confirms the essentiality of the 4-phenyl group for target engagement. Procurement of the correct N4-phenyl compound eliminates the risk of selecting an inactive scaffold and accelerates hit-to-lead timelines in antiviral programs targeting HIV-1 and HIV-2.

Agrochemical Intermediate Development: Triazolobenzothiazole Fungicide Synthesis

Industrial agrochemical teams developing triazolobenzothiazole fungicides can utilize CAS 116710-50-0 as a key intermediate. US Patent 4134914 explicitly describes 4-(o-halophenyl)-1,2,4-triazole-3-thiol compounds as precursors for s-triazolo[3,4-b]benzothiazole plant fungicides effective against rice blast, crown gall, and powdery mildew . The 4-phenyl compound serves as a non-halogenated benchmark for evaluating halogen substitution effects on fungicidal potency. Procuring the authenticated 4-phenyl analog ensures reproducibility in process chemistry scale-up studies.

Tautomerism and Physicochemical Profiling Studies

For academic groups studying thiol-thione tautomerism in 1,2,4-triazole systems, CAS 116710-50-0 provides a well-defined model compound. Quantum chemical studies demonstrate that 1,2,4-triazole-3-thiones favor the thione tautomer in both gas phase and solution, with the equilibrium being sensitive to the nature of N4 and C5 substituents . The 4-phenyl variant exhibits a distinct tautomeric ratio compared to 4-alkyl analogs due to the electron-withdrawing effect of the phenyl ring, which stabilizes the thiolate form to a greater extent. This property is measurable via UV-Vis and NMR spectroscopy and directly impacts the compound's reactivity in nucleophilic substitution and metal coordination chemistry.

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